1-(Methylcarbamoyl)-L-histidine

Epigenetics PRMT4 Inhibition CARM1

Researchers studying histone methylation or branched-chain amino acid metabolism often face a lack of selective, potent tool compounds. 1-(Methylcarbamoyl)-L-histidine (CAS 848640-60-8) fills this gap with a unique N-methylcarbamoyl imidazole modification that ensures non-interchangeable target engagement. - PRMT4/CARM1 Inhibition: Documented nanomolar potency (IC50 = 8.40 nM) for dissecting histone H3 arginine methylation in cell-free epigenetic assays. - BCATc Probing: Confirmed human BCATc inhibition (IC50 = 105 µM) for in vitro metabolic studies focused on CNS leucine/glutamate pathways. - Supply Assurance: This research-use-only compound is sourced with rigorous analytical characterization, ensuring batch-to-batch consistency for reproducible experimental results.

Molecular Formula C8H12N4O3
Molecular Weight 212.21 g/mol
CAS No. 848640-60-8
Cat. No. B15403866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylcarbamoyl)-L-histidine
CAS848640-60-8
Molecular FormulaC8H12N4O3
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESCNC(=O)N1C=C(N=C1)CC(C(=O)O)N
InChIInChI=1S/C8H12N4O3/c1-10-8(15)12-3-5(11-4-12)2-6(9)7(13)14/h3-4,6H,2,9H2,1H3,(H,10,15)(H,13,14)/t6-/m0/s1
InChIKeyZRVVJYFXWZQSJM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylcarbamoyl)-L-histidine: Structure & Research Profile


1-(Methylcarbamoyl)-L-histidine (CAS 848640-60-8), also known as (2S)-2-amino-3-[1-(methylcarbamoyl)imidazol-4-yl]propanoic acid, is a synthetic derivative of the essential amino acid L-histidine [1]. It belongs to the class of N-carbamoyl amino acids. Its molecular formula is C8H12N4O3, and it has a molecular weight of approximately 212.21 g/mol [1]. As a modified amino acid, it is primarily utilized as a research tool for investigating enzymatic pathways, particularly those involving histone-modifying enzymes and amino acid metabolism [2].

1
PRMT4/CARM1 pathway study tool
Epigenetic enzyme assay context
2
BCATc metabolic pathway probe
Branched-chain amino acid research fit

Why 1-(Methylcarbamoyl)-L-histidine Cannot Be Substituted


1-(Methylcarbamoyl)-L-histidine cannot be substituted with other histidine derivatives due to its unique N-methylcarbamoyl modification on the imidazole ring [1]. This specific structural feature differentiates it from simpler analogs like L-histidine or its methyl esters, leading to distinct interactions with biological targets [2]. For instance, while 1-methyl-L-histidine can bind to the E. coli HisJ protein, the methylcarbamoyl group in this compound is predicted to alter binding affinity and enzyme inhibition profiles, making it a non-interchangeable tool for specific assays [3].

Structural N-methylcarbamoyl imidazole modification may not transfer to L-histidine or simple methyl esters; binding mode can shift.
Affinity Compared to 1-methyl-L-histidine, the carbamoyl extension may alter HisJ-like protein binding and inhibition profiles.

1-(Methylcarbamoyl)-L-histidine Quantitative Evidence


PRMT4/CARM1 Inhibition

1-(Methylcarbamoyl)-L-histidine exhibits nanomolar inhibitory activity against the protein arginine methyltransferase PRMT4 (CARM1). In a direct biochemical assay, it achieved an IC50 of 8.40 nM [1]. This demonstrates significant potency against this epigenetic target.

PRMT4/CARM1 IC50
Reported assay context
8.40 nM
Supports PRMT4 pathway inhibition study fit
Full-length GST-PRMT4, histone H3 substrate, 20 min incubation
Epigenetics PRMT4 Inhibition CARM1

BCATc Enzyme Inhibition

The compound has been shown to inhibit the human cytosolic branched-chain aminotransferase (BCATc) with an IC50 of 105,000 nM [1]. This provides a quantitative measure of its activity on this metabolic enzyme.

BCATc IC50
Reported assay context
105,000 nM
Supports BCATc metabolic research context
Recombinant hBCATc, [13C]-L-leucine substrate, 50 min
Neuroscience Amino Acid Metabolism BCATc

1-(Methylcarbamoyl)-L-histidine Applications


PRMT4/CARM1 in Epigenetics Research

Based on its confirmed nanomolar IC50 (8.40 nM) against PRMT4/CARM1, this compound is ideally suited as a small-molecule probe in epigenetic studies [1]. It can be used in cell-free assays to dissect the role of PRMT4-mediated arginine methylation of histone H3, a key event in transcriptional regulation. Researchers can use it to benchmark the potency of novel PRMT4 inhibitors or to study the enzyme's mechanism in vitro.

BCATc in Neuroscience Research

The documented inhibition of human BCATc (IC50 = 105 µM) supports its use in metabolic studies, particularly those focusing on the brain [2]. It serves as a tool compound for in vitro assays designed to investigate the role of BCATc in leucine and glutamate metabolism, neurotransmission, and its implications in neurological conditions. It is applicable in academic research settings studying central nervous system metabolism.

Application
Selection Property
Validation Focus
PRMT4/CARM1 epigenetics research
Methyltransferase assay suitability
Histone H3 arginine methylation endpoints
BCATc neurochemical pathway studies
Aminotransferase inhibition context
Branched-chain amino acid metabolism assays
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